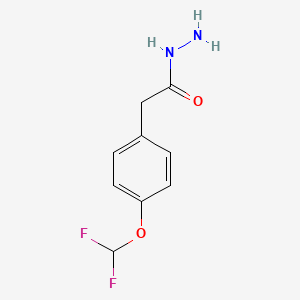

2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Description

2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a synthetic hydrazide derivative characterized by a difluoromethoxy substituent at the para position of the phenyl ring. These analogs are synthesized via condensation reactions between hydrazide intermediates and aldehydes or ketones, a common strategy in medicinal chemistry .

Properties

Molecular Formula |

C9H10F2N2O2 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]acetohydrazide |

InChI |

InChI=1S/C9H10F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12/h1-4,9H,5,12H2,(H,13,14) |

InChI Key |

MMDGBOYBLZYJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)OC(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the conversion of the corresponding aromatic acid or ester derivative into the hydrazide form. The key steps are:

- Preparation or procurement of the 4-(difluoromethoxy)phenylacetic acid or its ester.

- Conversion of the acid or ester to the corresponding hydrazide by reaction with hydrazine hydrate.

This approach is consistent with classical hydrazide synthesis protocols used for aromatic acylhydrazones and related compounds.

Alternative Synthetic Approaches

Direct condensation of hydrazine with acid chlorides:

Acid chlorides derived from 4-(difluoromethoxy)phenylacetic acid can be reacted with hydrazine to give the hydrazide more rapidly and with potentially higher purity.Use of protecting groups:

In some cases, Boc-protected hydrazides are prepared first, followed by deprotection and subsequent condensation reactions, especially when synthesizing complex derivatives or libraries of compounds.

Research Outcomes and Data Tables

Library Synthesis and SAR Studies

A comprehensive study on aromatic acylhydrazones, including derivatives related to this compound, was reported, where hydrazides were prepared from methyl esters by reaction with hydrazine monohydrate, followed by condensation with various aldehydes to form acylhydrazones. This protocol supports the robustness of hydrazide formation from esters under reflux conditions in hydrazine solution.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(Difluoromethoxy)phenylacetic acid + MeOH/HCl | Methyl 4-(difluoromethoxy)phenylacetate | 85–90 | Esterification under acidic reflux |

| 2 | Methyl ester + Hydrazine monohydrate (excess), reflux | This compound | 75–85 | Reflux in ethanol or methanol |

| 3 | Purification by recrystallization or chromatography | Pure hydrazide | — | Product characterized by NMR, MS |

Table 1: Typical synthesis and yields for this compound preparation

Oxidation and Coupling Reactions (Related Context)

In related synthetic schemes, the phenylacetic acid derivatives bearing difluoromethoxy groups have been subjected to oxidation reactions to form diketones or other intermediates, which then undergo further transformations with aminoguanidine derivatives or hydrazines to yield hydrazide or imidazolone derivatives. Oxidizing agents such as potassium permanganate (KMnO₄) and iodine in DMSO have been used successfully in these transformations.

Analytical and Purification Considerations

Purification Techniques:

Silica gel chromatography using methanol/ethyl acetate mixtures is common for purification. Recrystallization from ethanol or ethyl acetate can yield analytically pure samples.Reaction Atmosphere:

Some syntheses require inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions, especially when sensitive intermediates are involved.Characterization: Confirmation of structure is typically done by NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)acetohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)acetohydrazide introduces steric and electronic effects distinct from other substituents. For example:

- Methoxy vs. Difluoromethoxy: 2-(4-Methylphenoxy)acetohydrazide () has a methyl group, which increases hydrophobicity but lacks the electronegativity of fluorine. In contrast, the difluoromethoxy group may improve membrane permeability and resistance to oxidative metabolism .

- Halogenated Derivatives: Compounds like 2-(2,4-dichlorophenoxy)acetohydrazide () exhibit higher molecular weights (e.g., 357.2 g/mol) and altered solubility profiles due to chlorine atoms, whereas the difluoromethoxy variant (theoretical MW: 244.2 g/mol) likely offers a balance between lipophilicity and polarity .

Table 1: Structural and Physicochemical Comparison

*Theoretical values based on structural analogs.

Antimicrobial Activity

- Benzimidazole-Triazole Derivatives: Compounds like 2-(4-((1H-benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)acetohydrazide () showed moderate to potent activity against Staphylococcus aureus and Escherichia coli.

- Pyridazinone-Acetohydrazides: Derivatives with morpholine substituents () exhibited Gram-negative activity (MIC: 8–32 µg/mL against E. coli), suggesting that electron-withdrawing groups (e.g., difluoromethoxy) could similarly enhance target binding .

Anticancer Activity

- Benzothiazole-Thioacetohydrazides: Compounds such as 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide () demonstrated selective cytotoxicity against glioma (C6) and breast cancer (MCF-7) cells (IC₅₀: 12–45 µM).

Anti-Inflammatory Activity

- Pyrazolyl-Hydrazones: (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide () inhibited TNF-α production by 55.8% in vivo. The difluoromethoxy group’s electron-withdrawing nature could enhance binding to p38 MAPK, a key inflammatory pathway target .

Biological Activity

2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by diverse sources including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring, which enhances its biological activity through various mechanisms. The presence of fluorine atoms is known to influence the lipophilicity and electronic properties of compounds, potentially leading to improved interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its potential as a lead compound for developing new antimicrobial agents, showing efficacy against various bacterial strains, including resistant strains like MRSA.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.0 µg/mL |

| Escherichia coli | 10.0 µg/mL |

| Pseudomonas aeruginosa | 15.0 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies typically utilize the MTT assay to assess cell viability post-treatment.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various hydrazone derivatives, this compound demonstrated an IC50 value of approximately 12 µM against the MCF-7 cell line, indicating moderate efficacy .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HepG2 | 15 |

| LN-229 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : Evidence points towards the compound's ability to trigger apoptosis in malignant cells, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(difluoromethoxy)phenyl)acetohydrazide?

- Methodology :

-

Step 1 : Start with esterification of 4-(difluoromethoxy)phenylacetic acid using ethanol and sulfuric acid to form the ethyl ester.

-

Step 2 : React the ester with hydrazine hydrate under reflux (365 K, 5 h) to yield the acetohydrazide. This method is analogous to the synthesis of 2-(4-chlorophenoxy)acetohydrazide, as described by Dutkiewicz et al. .

-

Optimization : Microwave irradiation (e.g., 300 W, 80°C) can reduce reaction time by 50% compared to conventional heating .

- Key Characterization :

-

IR : Look for N–H stretches (~3300–3445 cm⁻¹), C=O (1665 cm⁻¹), and C–N (1455 cm⁻¹) bands .

-

¹H NMR : Signals at δ 2.1–2.3 ppm (CH₃), δ 6.8–7.2 ppm (aromatic protons), and δ 9.5–10.0 ppm (NH) .

Q. How is this compound characterized for structural confirmation?

- Analytical Techniques :

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 257.1 (calculated for C₁₀H₁₁F₂N₂O₂) .

- X-ray Crystallography : For derivatives (e.g., hydrazones), CCDC deposition (e.g., CCDC 1474071) provides precise bond angles and packing patterns .

Advanced Research Questions

Q. How to resolve spectral contradictions in hydrazone derivatives of this compound?

- Case Study : Conflicting IR data for NH stretches (e.g., 3305 vs. 3445 cm⁻¹) may arise from polymorphism or solvent effects.

- Resolution :

- Use variable-temperature NMR to detect dynamic effects.

- Compare DFT-calculated spectra (B3LYP/6-31G*) with experimental data to assign ambiguous peaks .

Q. What strategies enhance the bioactivity of this compound derivatives?

- Structural Modifications :

- Mannich Reaction : Introduce morpholine/piperidine moieties at the hydrazide nitrogen to improve solubility and antimicrobial activity (MIC reduced from 128 µg/mL to 16 µg/mL against S. aureus) .

- Schiff Base Formation : Condense with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) to target urease inhibition (IC₅₀ = 8.2 µM vs. thiourea IC₅₀ = 21.0 µM) .

Q. How to design experiments assessing anticholinesterase activity?

- Protocol :

- Ellman’s Method :

Prepare 0.1 mM DTNB (5,5′-dithiobis-2-nitrobenzoic acid) in pH 8.0 buffer.

Incubate derivatives (10–100 µM) with acetylcholinesterase (AChE) and acetylthiocholine iodide.

Measure absorbance at 412 nm to quantify thiocholine release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.